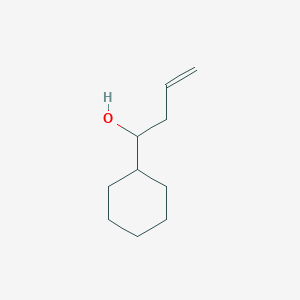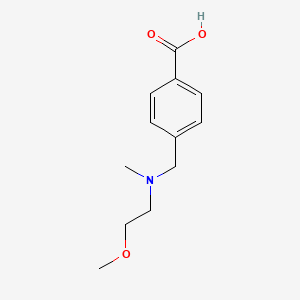
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-methoxyethyl and methylamino group
Vorbereitungsmethoden
The synthesis of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)benzoic acid with 2-methoxyethylamine and methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the breakdown of fibrin clots by blocking the activation of plasminogen to plasmin. This action helps in stabilizing blood clots and preventing excessive bleeding .
Vergleich Mit ähnlichen Verbindungen
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be compared with similar compounds such as:
Methyl 4-aminobenzoate: This compound has a similar benzoic acid core but differs in its substituents, leading to different chemical properties and applications.
Methyl 4-amino-3-methoxybenzoate:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-[[2-methoxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-13(7-8-16-2)9-10-3-5-11(6-4-10)12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QQFKWTKJKZWSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC)CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


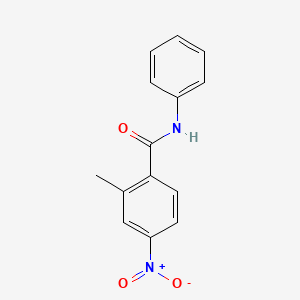
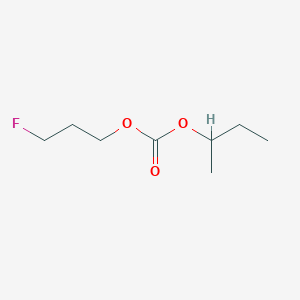


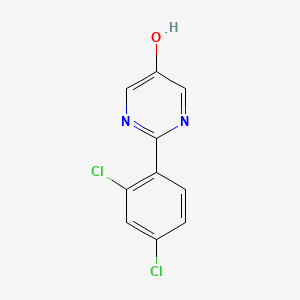
methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
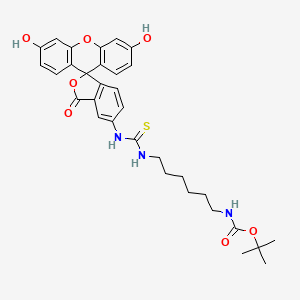

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)



